molecular formula C13H11NO4 B2655046 (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid CAS No. 551921-73-4

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid

Cat. No. B2655046
CAS RN: 551921-73-4
M. Wt: 245.234
InChI Key: VLYANKFPZQEYKT-VOTSOKGWSA-N
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Description

The compound “(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in various natural products and drugs, and they can exhibit diverse biological activities.


Synthesis Analysis

The synthesis of isoxazole rings is well established and generally proceeds via the cyclization of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The reaction is typically performed at room temperature .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and the benzyloxy group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The isoxazole ring, for instance, can participate in various chemical reactions .

Scientific Research Applications

Renewable Building Blocks for Material Science

Phloretic acid, a phenolic compound, showcases its utility as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant for developing materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Polymer Science and Liquid-Crystalline Complexes

The synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds for creating monotropic smectic A liquid crystal phases showcases the innovative approaches in polymer science. These complexes are photopolymerized to maintain multilayered structures, indicating the potential for selective removal of components and adjustment of polymer properties (K. Kishikawa et al., 2008).

Antimycobacterial Agents

Research into 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted propenoic acids reveals their synthesis and analysis for potential antimycobacterial activity. This highlights the exploration of phenolic acid derivatives in the search for new antitubercular agents, demonstrating the chemical versatility and potential biomedical applications of such compounds (P. Sanna et al., 2002).

High-Performance Thermosets

The development of novel benzoxazine monomers containing allyl groups for creating thermosets with excellent thermomechanical properties is another application. These thermosets exhibit higher glass transition temperatures and maintain their storage moduli at higher temperatures, offering advancements in the materials science field for creating more durable and heat-resistant polymers (T. Agag & T. Takeichi, 2003).

Esterification and Selective Reactions

The use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions demonstrates the chemical versatility and applicability in organic synthesis. This method highlights the efficiency and selectivity of using specific reagents for modifying alcohols and phenols, important for pharmaceutical synthesis and materials chemistry (N. Iranpoor et al., 2010).

properties

IUPAC Name

(E)-3-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)7-6-11-8-12(14-18-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYANKFPZQEYKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid

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